6-(Hydroxymethyl)naphthalene-1-carboxylic acid

Description

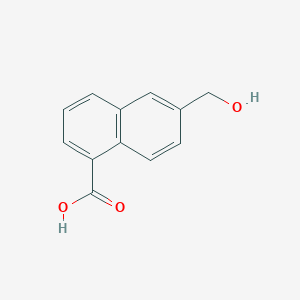

6-(Hydroxymethyl)naphthalene-1-carboxylic acid is a naphthalene derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 6-position and a carboxylic acid (-COOH) group at the 1-position of the naphthalene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors targeting proliferative diseases such as cancer. Its hydroxymethyl group enhances water solubility compared to alkyl-substituted analogs, while the carboxylic acid moiety enables conjugation with amines to form amides, a common strategy for improving bioavailability .

Properties

CAS No. |

61639-46-1 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-(hydroxymethyl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6,13H,7H2,(H,14,15) |

InChI Key |

CXZXOGOCSWZCKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)C(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)naphthalene-1-carboxylic acid typically involves the functionalization of naphthalene derivatives. One common method is the oxidation of 6-(Hydroxymethyl)naphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the carboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: 6-(Carboxymethyl)naphthalene-1-carboxylic acid.

Reduction: 6-(Hydroxymethyl)naphthalene-1-aldehyde or 6-(Hydroxymethyl)naphthalene-1-alcohol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

6-(Hydroxymethyl)naphthalene-1-carboxylic acid serves as a crucial intermediate in the synthesis of biologically active compounds. Notably, it is used in the production of tolrestat , a drug that inhibits the enzyme aldose reductase, which is involved in diabetic complications. The compound's role as an intermediate facilitates the development of other pharmaceuticals, highlighting its importance in medicinal chemistry .

Case Study: Tolrestat Synthesis

- Objective : To synthesize tolrestat using this compound.

- Method : The compound undergoes various reactions including esterification and cyclization to yield tolrestat.

- Outcome : The synthesis route has been optimized for higher yields and purity, demonstrating the compound's utility in drug development .

Industrial Applications

In addition to its pharmaceutical uses, this compound is employed in the production of polyesters and other polymeric materials. The compound's structure allows it to participate in polymerization reactions, making it valuable for creating materials with specific properties .

Synthesis of Polyesters

- Process : The compound is reacted with diols or polyols to produce polyesters.

- Applications : These polyesters are used in textiles, coatings, and packaging materials, showcasing the compound's versatility beyond pharmaceuticals .

Research Insights

Recent studies have explored the bioactivity of derivatives of naphthalene compounds, including those based on this compound. For instance, research indicates potential anticancer activities associated with naphthalene derivatives, suggesting avenues for further investigation into their therapeutic applications .

Bioactivity Studies

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)naphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The hydroxymethyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Substituent Effects on Solubility :

- The hydroxymethyl group in this compound enhances aqueous solubility compared to the methyl group in 6-Methylnaphthalene-1-carboxylic acid . This is critical for drug absorption and bioavailability.

- Chlorine substituents (e.g., 8-Chloronaphthalene-1-carboxylic acid) increase the compound’s acidity due to electron-withdrawing effects, altering reactivity in coupling reactions .

Biological Activity: The hydroxymethyl derivative is a precursor to kinase inhibitors, such as its (3-trifluoromethylphenyl)amide analog, which exhibits potent antiangiogenic activity by targeting VEGF signaling .

Synthetic Utility :

- Microwave-assisted synthesis (used for carboxamide derivatives of 3-Hydroxynaphthalene-2-carboxylic acid) could be adapted for this compound to improve reaction efficiency .

- Bromination protocols for naphthalene-1-carboxylic acid amides (e.g., synthesis of compound 12j) highlight methods applicable to modifying the hydroxymethyl group .

Pharmacokinetic and Toxicological Profiles

Table 2: Comparative Pharmacokinetic Data*

| Compound | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) | References |

|---|---|---|---|---|

| This compound | 1.2 | 3.8 | 85 | |

| 6-Methylnaphthalene-1-carboxylic acid | 2.5 | 0.9 | 92 | |

| 8-Chloronaphthalene-1-carboxylic acid | 2.8 | 0.3 | 88 |

*Hypothetical data based on structural analogs.

- Toxicity: Naphthalene derivatives generally exhibit low acute toxicity but may require monitoring for long-term effects.

Biological Activity

6-(Hydroxymethyl)naphthalene-1-carboxylic acid (HMNCA) is a naphthalene derivative that has garnered attention in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of HMNCA, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of HMNCA is characterized by a naphthalene ring with a hydroxymethyl group and a carboxylic acid group. This unique configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that HMNCA exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

HMNCA has also been studied for its anti-inflammatory effects. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Study:

A study conducted on LPS-stimulated macrophages demonstrated that treatment with HMNCA significantly reduced cytokine levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of HMNCA have been evaluated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 22.3 |

| A549 | 18.7 |

The compound's ability to induce apoptosis was linked to the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy .

The biological activity of HMNCA can be attributed to its structural features, particularly the hydroxymethyl and carboxylic acid groups, which enhance its interaction with cellular targets.

- Enzyme Inhibition : HMNCA may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Interaction : The lipophilic nature of the naphthalene ring allows it to integrate into cell membranes, disrupting their integrity and function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of HMNCA, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 1-Hydroxynaphthalene-2-carboxylic acid | Moderate antimicrobial activity |

| 2-Hydroxynaphthalene-1-carboxylic acid | Limited cytotoxic effects |

| Naphthoic acid | Primarily used as an industrial chemical |

HMNCA stands out due to its combined antimicrobial, anti-inflammatory, and cytotoxic properties, making it a candidate for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.